Chroman-8-carbonyl Chloride: Structural Profiling, Synthesis, and Applications in Drug Discovery
Chroman-8-carbonyl Chloride: Structural Profiling, Synthesis, and Applications in Drug Discovery
Executive Summary
Chroman-8-carbonyl chloride (CAS: 1034566-09-0) is a highly reactive, moisture-sensitive acyl chloride building block derived from the chroman (3,4-dihydro-2H-1-benzopyran) scaffold. In modern medicinal chemistry, the chroman ring is recognized as a "privileged scaffold" due to its ability to restrict conformational flexibility, thereby enhancing target selectivity and improving pharmacokinetic properties[1],[2]. The functionalization at the 8-position with an acyl chloride moiety provides a highly electrophilic vector, enabling the rapid synthesis of diverse amides, esters, and ketones that serve as lead compounds in the development of targeted therapeutics, including ion channel blockers and kinase inhibitors[2],[3].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and laboratory protocols associated with chroman-8-carbonyl chloride, designed specifically for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The structural core of chroman-8-carbonyl chloride consists of a benzene ring fused to a saturated pyran ring, with an acyl chloride group attached to the C8 position. The oxygen atom in the pyran ring acts as a hydrogen-bond acceptor, while the saturated carbon atoms (C2, C3, C4) impart a specific three-dimensional geometry that is highly valued in structure-activity relationship (SAR) studies[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Chroman-8-carbonyl chloride |
| Synonyms | 3,4-dihydro-2H-1-benzopyran-8-carbonyl chloride; chromane-8-carbonyl chloride[4] |
| CAS Number | 1034566-09-0[5] |
| Molecular Formula | C₁₀H₉ClO₂[5] |
| Molecular Weight | 196.63 g/mol [5] |
| InChI Key | TTYLUAYKWAEQDM-UHFFFAOYSA-N[4] |
| Physical State | Moisture-sensitive liquid/solid[6] |
| Commercial Purity | Typically ≥90%[7] |
Mechanistic Synthesis Pathway
The most reliable and scalable method for synthesizing chroman-8-carbonyl chloride is the chlorination of its corresponding carboxylic acid (chroman-8-carboxylic acid) using thionyl chloride (SOCl₂)[8].
Causality of Experimental Choices
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Reagent Selection (SOCl₂ vs. PCl₅): Thionyl chloride is preferred over phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) because its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—are gaseous[8]. The continuous escape of these gases drives the equilibrium forward (Le Chatelier's principle) and allows for a completely anhydrous workup, which is critical since aqueous extraction would immediately hydrolyze the product back to the starting acid[9].
-
Catalytic Activation (DMF): The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial. DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate ([(CH₃)₂N⁺=CHCl]Cl⁻), a highly electrophilic species that accelerates the activation of the sterically hindered carboxylic acid at the 8-position[8],[10].
Mechanistic workflow of acyl chloride synthesis via thionyl chloride and DMF catalysis.
Experimental Protocol: Synthesis and Isolation
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes specific environmental controls to prevent the degradation of the moisture-sensitive product[10].
Materials Required
-
Chroman-8-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
N,N-Dimethylformamide (DMF) (0.05 eq)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology
-
System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas bubbler (to safely vent SO₂ and HCl). Purge the system with inert gas (Ar/N₂) for 15 minutes.
-
Dissolution: Suspend chroman-8-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration) under the inert atmosphere.
-
Catalyst Addition: Inject a catalytic amount of anhydrous DMF (0.05 eq). Note: Do not exceed this amount, as excess DMF can lead to unwanted side reactions and complicate purification[8].
-
Chlorination: Cool the reaction mixture to 0°C using an ice bath. Add SOCl₂ (3.0 eq) dropwise via syringe to control the initial exothermic reaction and gas evolution.
-
Thermal Activation: Remove the ice bath and gradually heat the mixture to reflux (approx. 40°C for DCM) for 2–4 hours. The reaction is complete when gas evolution ceases and the solution becomes homogenous.
-
Anhydrous Workup: Cool the mixture to room temperature. Remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator equipped with a cold trap.
-
Azeotropic Removal: To ensure complete removal of residual SOCl₂, dissolve the crude residue in anhydrous toluene (5 mL) and evaporate under reduced pressure. Repeat this step twice.
-
Self-Validation (FTIR Analysis): Take a neat IR spectrum of the crude oil/solid. A successful conversion is confirmed by the complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and a distinct blue-shift of the carbonyl (C=O) stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1780–1800 cm⁻¹ (acyl chloride).
Applications in Drug Discovery
Chroman-8-carbonyl chloride is heavily utilized in the late-stage functionalization of complex pharmacophores. By acting as a potent acylating agent, it facilitates the synthesis of chroman-8-carboxamides, which have shown significant therapeutic potential.
Case Studies in Target Profiling
-
Voltage-Gated Sodium Channel (NaV1.8) Inhibitors: Conformational restriction of the chroman ring has been utilized to design potent NaV1.8 inhibitors. Coupling chroman derivatives with specific amines yields compounds with high selectivity over other NaV channels and the hERG channel, significantly improving pharmacokinetic properties for analgesic applications[2].
-
Kinase Inhibitors (e.g., HPK1): In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy, chroman-8-carboxylic acid derivatives are coupled with aminopyridines. The resulting amides form critical hydrogen-bonding interactions with the kinase hinge region (e.g., Cys-94 and Glu-92), demonstrating the importance of the 8-position vector in achieving optimal lipophilic efficiency and cellular potency[3].
Application of chroman-8-carbonyl chloride in drug discovery and SAR profiling.
Handling, Stability, and Storage
Because acyl chlorides are highly susceptible to nucleophilic attack by water, chroman-8-carbonyl chloride must be handled with strict anhydrous techniques[10].
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Ensure the container is tightly sealed with Parafilm or stored in a desiccator.
-
Quenching: In the event of a spill, the chemical should be quenched slowly with a weak base (such as saturated sodium bicarbonate solution) in a well-ventilated fume hood to safely neutralize the generated HCl.
References
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Fisher Scientific. chroman-8-carbonyl chloride, Thermo Scientific. Retrieved from: [Link]
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ReactionWeb. Carboxylic Acid + SOCl2 - ReactionWeb.io. Retrieved from: [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from: [Link]
-
OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from: [Link]
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Li, N., et al. (2025). Conformational restriction enables discovering a series of chroman derivatives as potent and selective NaV1.8 inhibitors with improved pharmacokinetic properties. European Journal of Medicinal Chemistry. Retrieved from: [Link]
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ACS Publications. (2024). Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from: [Link]
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